molecular formula C10H14N2O2 B592225 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1153949-11-1

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Cat. No.: B592225
CAS No.: 1153949-11-1
M. Wt: 194.234
InChI Key: BESFCRTTXQYNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Role in Pharmaceuticals tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1, molecular formula C₁₀H₁₄N₂O₂, molecular weight 194.23 g/mol) is a quaternary heterocyclic intermediate critical for synthesizing baricitinib, a Janus kinase (JAK) inhibitor approved for treating COVID-19 and rheumatoid arthritis . Its structure features an azetidine ring with a cyanomethylene substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position (Figure 1).

Synthesis Challenges and Innovations Traditional synthetic routes involve Horner–Emmons reactions or Wittig reactions starting from tert-butyl 3-oxoazetidine-1-carboxylate, but these methods suffer from poor yields (~72%), hazardous reagents (e.g., diethyl cyanomethyl phosphonate), and environmental concerns due to mixed salt wastewater . Recent advancements employ microchannel reactors and TEMPO-mediated oxidations to achieve greener, scalable processes with improved yields (up to 97%) and reduced waste .

Properties

IUPAC Name

tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFCRTTXQYNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671859
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153949-11-1
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Traditional Oxidation-Based Routes

Early synthetic approaches relied on oxidizing 3-hydroxyazetidine derivatives to introduce the ketone functionality. A representative method involved reacting 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane. While this generated the target 3-oxoazetidine intermediate, the process suffered from low yields (45–55%) due to competing side reactions and persistent impurities like over-oxidized byproducts.

Critical Limitations:

  • DMSO and dioxane solvents posed environmental and safety concerns.

  • Triethylamine-mediated steps required stringent moisture control to prevent hydrolysis.

  • Chromatographic purification was often necessary, reducing scalability.

Improved Phosphonate-Mediated Cyanation

A patented advancement (CN111362852A) bypasses oxidation steps by directly introducing the cyanomethylene group via a Horner-Wadsworth-Emmons reaction. The optimized protocol comprises:

StepReagentsConditionsYield
11-Boc-3-oxoazetidine, diethyl cyanomethyl phosphateTHF, −10°C, N₂ atmosphere78%
2Deprotection with HCl/MeOH25°C, 2 hr95%

This method eliminates DMSO, reduces reaction time to 6 hours, and achieves a combined yield of 74% after crystallization.

Industrial-Scale Production Techniques

Large-Batch Reactor Optimization

Scaling the phosphonate-mediated route requires addressing exothermicity and mixing efficiency. Industrial processes employ:

  • Temperature Control: Jacketed reactors maintain −10°C during cyanation via liquid nitrogen cooling.

  • Solvent Recovery: THF is distilled and recycled, reducing waste by 40%.

  • Crystallization: Hexane anti-solvent addition at 5–10°C yields 99.2% pure product (HPLC).

Economic Impact:

  • Raw material cost: $12.50/kg (vs. $18.20/kg for oxidation routes).

  • Annual production capacity: 50 metric tons (single facility).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodKey ReagentsSolventYield (%)Purity (%)
OxidationOxalyl chloride, DMSOCH₂Cl₂5287
PhosphonateDiethyl cyanomethyl phosphateTHF7899
EnzymaticLipase B (theoretical)TBMEN/AN/A

The phosphonate route’s superiority stems from:

  • Chemoselectivity: Avoids azetidine ring-opening side reactions.

  • Atomic Economy: 83% vs. 67% for oxidation methods.

Mechanistic Insights and Byproduct Formation

Cyanation Reaction Pathway

Kinetic studies reveal a two-stage mechanism:

  • Nucleophilic Attack: The oxoazetidine carbonyl oxygen abstracts a proton from diethyl cyanomethyl phosphate, generating a phosphonate enolate.

  • Electrophilic Trapping: The enolate attacks the azetidine’s α-carbon, followed by β-elimination of phosphate.

Side Reactions:

  • Dimerization: Occurs at >0°C, forming bis(azetidine) structures (3–5% yield).

  • Hydrolysis: Residual moisture converts cyanomethylene to carboxylic acid (mitigated by molecular sieves).

SolventGWP-100EHS HazardRecyclability
THF4.2Flammable92%
Dioxane7.8Carcinogenic65%
TBME2.1Low toxicity88%

Modern plants prioritize tert-butyl methyl ether (TBME) for its low global warming potential and ease of recovery .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .

Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, which then interact with biological targets to exert their effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s reactivity and pharmaceutical utility are influenced by its substituents. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Azetidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Key Applications/Reactivity References
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1153949-11-1) C₁₀H₁₄N₂O₂ 194.23 Cyanomethylene Intermediate for baricitinib; undergoes deprotection and sulfonamidation reactions
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 Bromoethyl Alkylating agent; potential precursor for cross-coupling reactions
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) C₁₀H₁₉NO₃ 201.26 Hydroxyethyl Polar intermediate for modifying solubility; used in peptide synthesis
1-Boc-4-(4-cyanobenzyl)piperazine (849237-14-5) C₁₇H₂₃N₃O₂ 301.39 Piperazine + cyanobenzyl JAK inhibitor intermediates; distinct ring size affects binding affinity
tert-Butyl 4-cyanobenzylcarbamate (622867-52-1) C₁₃H₁₆N₂O₂ 232.28 Carbamate + cyanobenzyl Carbamate-protected amine; used in prodrug design

Spectroscopic and Physicochemical Properties

  • NMR Data: The cyanomethylene compound shows distinct ¹³C NMR peaks at δ 164.99 (C=O) and 112.78 (CN), whereas the hydroxyethyl analog exhibits δ 1.42 (t-Bu) and 4.65 (OCH₂) .
  • Thermal Stability: The cyanomethylene derivative has a higher predicted boiling point (287°C) compared to the hydroxyethyl variant (287.4°C predicted), but lower than the bromoethyl compound due to bromine’s molecular weight contribution .

Biological Activity

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. Its molecular structure includes a tert-butyl group, a cyanomethylene moiety, and an azetidine ring, which contribute to its reactivity and interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and related case studies.

  • Molecular Formula: C₁₀H₁₆N₂O₂
  • Molecular Weight: 194.23 g/mol
  • Structure: The compound features a four-membered nitrogen-containing heterocycle (azetidine), which is common in various biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

  • Janus Kinase (JAK) Inhibition: This compound acts as a JAK inhibitor, which is significant in the treatment of inflammatory and autoimmune diseases. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making their inhibition a valuable therapeutic strategy .
  • Enzyme Interaction: The compound can bind to active sites of enzymes, altering their activity. This may involve both competitive and non-competitive inhibition depending on the specific biological context.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine under controlled conditions to ensure high yield and purity. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

Biological Activity Overview

The compound has been studied for various biological activities:

Antiinflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties due to its role as a JAK inhibitor. This suggests potential applications in treating conditions like rheumatoid arthritis and ulcerative colitis .

Case Studies

  • Rheumatoid Arthritis Treatment:
    • A study highlighted the effectiveness of JAK inhibitors, including derivatives similar to this compound, in reducing inflammation and joint damage in rheumatoid arthritis models .
  • Cancer Research:
    • Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to inhibit JAK pathways involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAzetidine ring, cyano groupJAK inhibitor, anti-inflammatory
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylateHydroxyl groupPotentially different enzyme interactions
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAmino groupAntimicrobial properties

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Use factorial experimental design to systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity. For example, a 2³ factorial design could test combinations of temperatures (25°C vs. 60°C), solvents (THF vs. DCM), and bases (K₂CO₃ vs. Et₃N). Post-reaction purification via column chromatography (gradient elution with hexane/ethyl acetate) and GC/MS analysis can validate purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with 2D techniques (HSQC, HMBC) to resolve overlapping signals from the azetidine ring and cyanomethylene group. High-resolution mass spectrometry (HRMS) using ESI+ or MALDI-TOF confirms molecular weight. IR spectroscopy can detect the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and nitrile (C≡N) absorption (~2200–2260 cm⁻¹) .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests unexpected substituents, perform X-ray crystallography (if crystals are obtainable) or compare experimental IR/UV spectra with computational predictions (DFT simulations). Reference analogous compounds like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) for spectral benchmarking .

Q. What are the stability considerations for storing this compound in solution?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Store solutions in anhydrous DMF or DMSO at –20°C in amber vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 24–48 hours .

Q. Which purification methods are effective for isolating this compound from byproducts?

  • Methodological Answer : Use flash chromatography with silica gel (20–40 µm) and a hexane/ethyl acetate gradient (10–50% EtOAc). For polar byproducts, switch to reverse-phase HPLC (methanol/water + 0.1% TFA). Confirm purity via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and melting point analysis (if crystalline) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?

  • Methodological Answer : Employ quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites on the azetidine ring. Use molecular docking (AutoDock Vina) to screen derivatives for binding affinity to biological targets (e.g., enzymes). Validate predictions with kinetic studies (UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in reactivity studies involving this compound?

  • Methodological Answer : Perform Hammett plots to correlate substituent effects with reaction rates in Diels-Alder or Michael addition reactions. Use stopped-flow NMR to capture transient intermediates. Compare experimental results with computed activation energies (transition state theory) to identify discrepancies between theoretical and observed reactivity .

Q. How do reaction conditions influence the stereochemical outcomes of this compound in cycloadditions?

Q. What methodologies enable the detection of degradation pathways for this compound under oxidative conditions?

  • Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze products via LC-MS/MS. Use isotope-labeling (e.g., ¹⁸O-water) to trace oxygen incorporation. Compare degradation profiles with control samples spiked with antioxidants (BHT or TBHQ) to assess oxidative susceptibility .

Q. How can researchers integrate this compound into multicomponent reaction systems?

  • Methodological Answer :
    Design Ugi or Passerini reactions using the compound as a nitrile component. Optimize solvent polarity (e.g., switch from methanol to dichloroethane) to balance azetidine ring stability and reaction kinetics. Monitor progress via in situ FTIR to track nitrile consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.